molecular formula C17H12F2N4OS B3002746 N-(3,4-difluorophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide CAS No. 892439-76-8

N-(3,4-difluorophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B3002746
CAS RN: 892439-76-8
M. Wt: 358.37
InChI Key: YZCIOABTUYQMNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3,4-difluorophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple aromatic rings and functional groups. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the reaction of an appropriate aniline derivative with an acylating agent. For instance, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was achieved by reacting 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . Similarly, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides involved the condensation of corresponding acids with 4-aminopyridine . These methods suggest that the target compound could be synthesized through a similar acylation reaction, possibly involving a difluorophenyl aniline and a pyridazinyl-thioacetamide derivative.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using techniques such as NMR, IR, and X-ray diffraction analysis . These techniques provide detailed information about the arrangement of atoms within the molecule and the geometry of the crystal lattice in the case of solid compounds. The presence of fluorine atoms in the compound would be expected to influence the electronic distribution and could be studied using 19F NMR spectroscopy, as seen in the analysis of perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] .

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions due to their reactive functional groups. For example, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] has been shown to act as an electrophilic fluorinating agent, fluorinating various substrates under mild conditions . The thioacetamide group in the target compound suggests potential for nucleophilic substitution reactions, which could be exploited in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For instance, the introduction of halogen atoms, such as fluorine, can significantly affect the compound's reactivity, boiling point, and solubility . The crystal structure data provided for similar compounds can give insights into the expected solid-state properties of the target compound, such as lattice parameters and space group . The presence of multiple aromatic rings and heteroatoms in the target compound would likely result in a high degree of molecular rigidity and potentially interesting electronic properties.

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N4OS/c18-12-5-4-11(9-13(12)19)21-16(24)10-25-17-7-6-15(22-23-17)14-3-1-2-8-20-14/h1-9H,10H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCIOABTUYQMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.